

Cgp 57380 off-target effects and kinase selectivity

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Compound of Interest

Compound Name: Cgp 57380

Cat. No.: B1668524

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Technical Support Center: CGP 57380

Welcome to the technical support center for **CGP 57380**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects and kinase selectivity of **CGP 57380**. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on its kinase selectivity profile to assist in your research endeavors.

Kinase Selectivity and Off-Target Profile

CGP 57380 is a cell-permeable pyrazolo-pyrimidine compound widely used as an inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). While it is often cited for its selectivity, understanding its full kinase profile is crucial for the accurate interpretation of experimental results.

Quantitative Kinase Inhibition Data

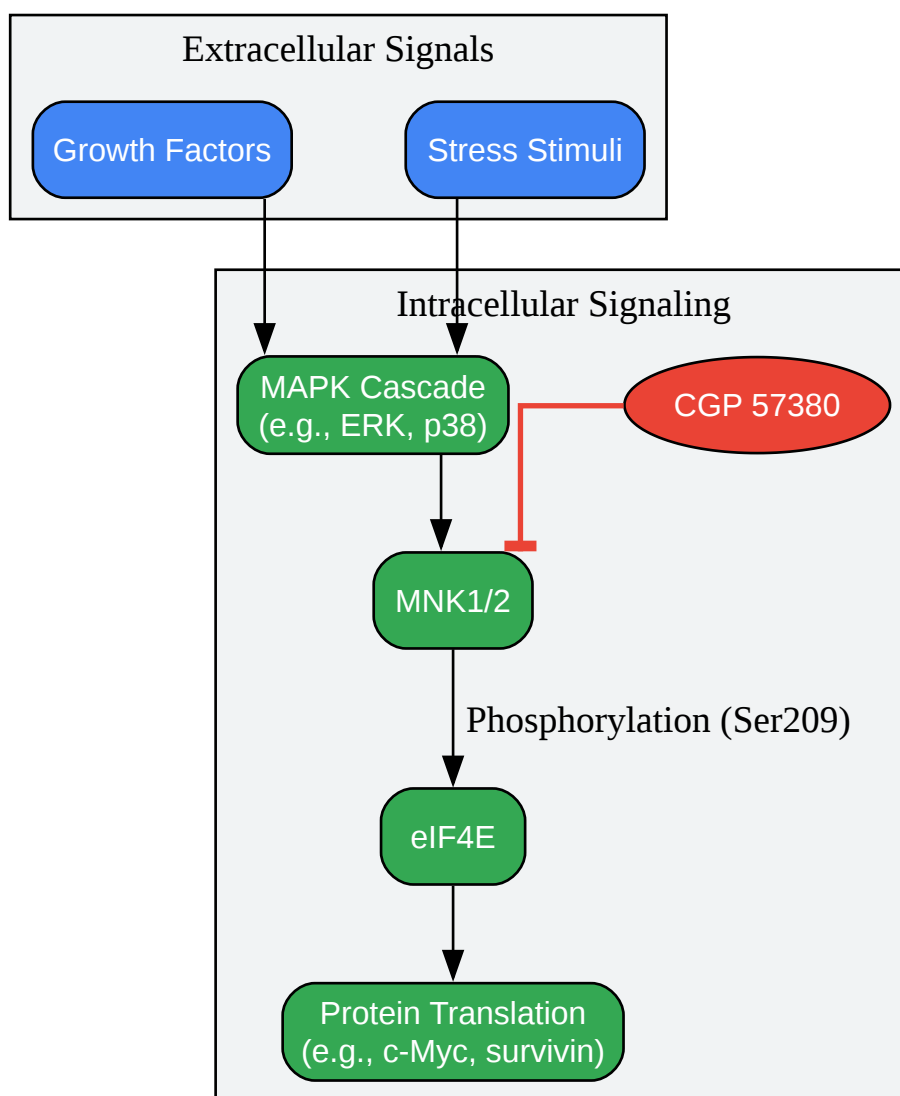
The following table summarizes the inhibitory activity of **CGP 57380** against its primary target and other kinases. It is important to note that while **CGP 57380** shows selectivity for MNK1/2 over some kinases, it may inhibit other kinases with similar potency, indicating potential off-target effects.

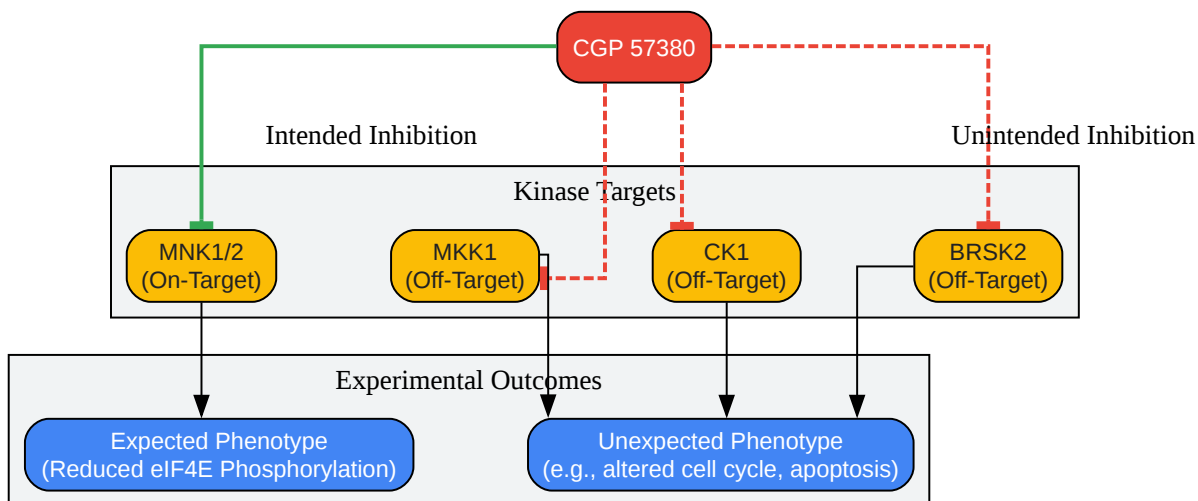
Kinase Target	IC50 (μM)	Selectivity Notes	Reference
Primary Target			
MNK1	2.2	Primary target of CGP 57380.[1][2][3][4][5]	[1][2][3][4][5]
Cellular Activity			
eIF4E Phosphorylation	~3.0	Inhibition of the downstream substrate of MNK1 in cellular assays.[1][2][4][5][6]	[1][2][4][5][6]
Reported Off-Targets & Selectivity			
p38, JNK1, ERK1, ERK2, PKC, c-Src family kinases	No significant inhibition reported at concentrations effective for MNK1 inhibition.	Reported to be selective over these kinases.[1][3][4][6]	[1][3][4][6]
MKK1, CK1, BRSK2	Inhibited with similar potency to MNK isoforms.	These have been identified as potential off-targets. Specific IC50 values are not widely reported.	

Signaling Pathways

To visualize the mechanism of action and potential off-target effects of **CGP 57380**, refer to the signaling pathway diagrams below.

On-Target Signaling Pathway: MNK1/eIF4E Axis





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